molecular formula C13H13N3O5S2 B4191395 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No.: B4191395
M. Wt: 355.4 g/mol
InChI Key: ZRGWZLULKVTFGU-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group, a nitro-substituted thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated nitro compound under basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of a benzyl compound using a sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the benzylsulfonyl thiazole intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce sulfone or sulfoxide functionalities.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique functional groups could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur and nitrogen-containing moieties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could be involved in redox reactions, while the thiazole ring might participate in binding interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzylsulfonyl group and a nitro-substituted thiazole ring makes it particularly versatile for various applications.

Properties

IUPAC Name

3-benzylsulfonyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c17-11(15-13-14-8-12(22-13)16(18)19)6-7-23(20,21)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWZLULKVTFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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